molecular formula C17H13ClN2O3 B1208856 Oxazepam acetate CAS No. 1824-74-4

Oxazepam acetate

Cat. No.: B1208856
CAS No.: 1824-74-4
M. Wt: 328.7 g/mol
InChI Key: FYRWUTOZBRWYCS-UHFFFAOYSA-N
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Description

Oxazepam acetate is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic and sedative properties. Benzodiazepines are a class of psychoactive drugs known for their calming effects. This compound is characterized by the addition of an acetate group to the oxazepam molecule, which can influence its pharmacokinetic properties and potentially its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of oxazepam acetate typically involves the acylation of oxazepam. One common method includes the reaction of oxazepam with acetic anhydride in the presence of an aprotic polar solvent. The reaction is carried out under heat, followed by cooling and separation of the product .

Industrial Production Methods

For industrial production, the process is scaled up to ensure high yield and cost-effectiveness. The method involves the use of acetic anhydride and anhydrous acetate, with careful control of reaction conditions to optimize yield and minimize by-products. The reaction is conducted in a homogeneous system to improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxazepam acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Oxazepam acetate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) on GABA (A) receptors. These receptors are part of the main inhibitory neurotransmitter system in the brain. When GABA binds to these receptors, it causes a conformational change that allows chloride ions to pass through, leading to inhibitory postsynaptic potentials. This action results in the calming effects associated with benzodiazepines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazepam acetate is unique due to the addition of the acetate group, which can alter its pharmacokinetic profile and potentially its therapeutic applications. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to its parent compound, oxazepam .

Properties

IUPAC Name

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRWUTOZBRWYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939582
Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824-74-4
Record name (±)-Oxazepam acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazepam acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazepam acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,3-dihydro-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXAZEPAM ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611V4315UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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